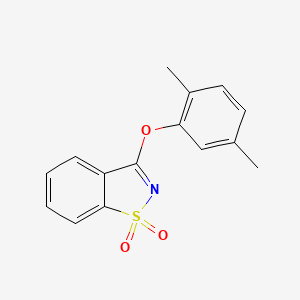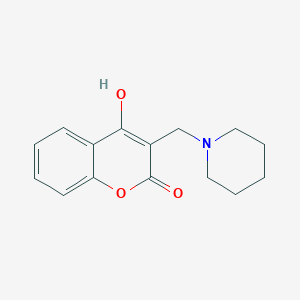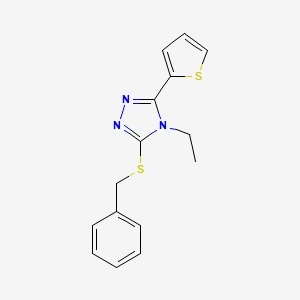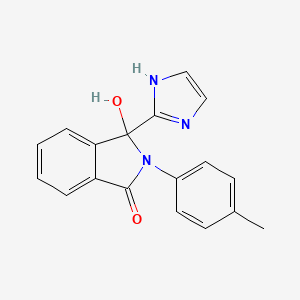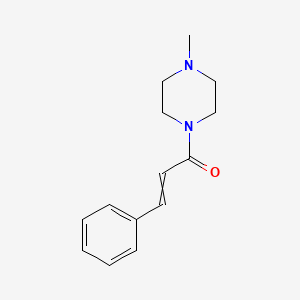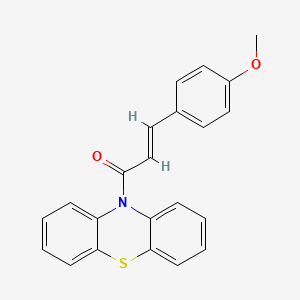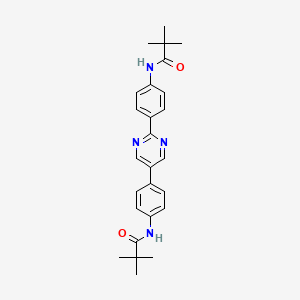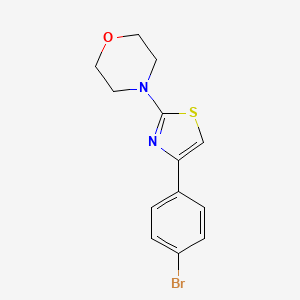![molecular formula C16H12N2O2S B10812861 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B10812861.png)
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Métodos De Preparación
The synthesis of 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 5-phenyl-1,3,4-oxadiazole-2-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant, antimicrobial, and anticancer agent. .
Material Science: The compound’s unique structural properties make it useful in the development of fluorescent sensors and other materials with specific electronic properties.
Biological Research: It has been used in studies to understand the mechanisms of action of oxadiazole derivatives and their interactions with biological systems.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may modulate neurotransmitter levels or inhibit certain enzymes involved in seizure activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the ethanone moiety, which may affect its biological activity and chemical reactivity.
1,2,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C16H12N2O2S |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H12N2O2S/c19-14(12-7-3-1-4-8-12)11-21-16-18-17-15(20-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
WZRWOAOTPYJTJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-9-phenyl-5,7-dihydro-10-oxa-5,8-diaza-benzo[a]azulen-6-one](/img/structure/B10812782.png)
![3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole](/img/structure/B10812787.png)
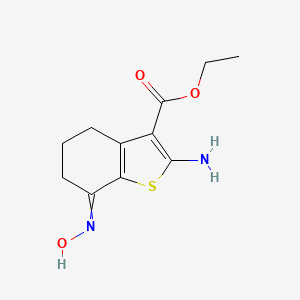
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10812802.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10812807.png)
